molecular formula C17H12N4O3S3 B6049667 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6049667
M. Wt: 416.5 g/mol
InChI Key: MFMNWJSEFFXSGG-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a benzothiazole core fused with a thiadiazole-carboxamide moiety. Key structural attributes include:

  • A 1,3-benzothiazole ring substituted with a methylsulfonyl group at position 4.
  • A 1,2,3-thiadiazole-5-carboxamide group at position 2 of the benzothiazole, with a phenyl substituent at position 4 of the thiadiazole.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S3/c1-27(23,24)11-7-8-12-13(9-11)25-17(18-12)19-16(22)15-14(20-21-26-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMNWJSEFFXSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone.

    Coupling Reactions: The benzothiazole and thiadiazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis is inferred to require multi-step functionalization, similar to SI104 .
  • Yields for thiadiazole derivatives generally range from 55% to 85% , depending on substituent complexity .
2.3 Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O and C=S stretches in the 1650–1700 cm⁻¹ and 1240–1255 cm⁻¹ ranges, respectively, based on analogs .
  • Compound 6 () : Displays a C=O stretch at 1606 cm⁻¹ , lower due to isoxazole conjugation .
  • Compounds 6a–g () : Two carbonyl bands at ~1700 cm⁻¹ (thiadiazole) and ~1650 cm⁻¹ (amide), with NH stretches at ~3350 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
  • Target Compound : Aromatic protons in the benzothiazole and phenyl groups would resonate at δ 7.2–8.5 ppm (1H NMR), with deshielding due to the methylsulfonyl group .
  • Compound 8a () : Aromatic protons at δ 7.47–8.39 ppm , with methyl groups at δ 2.49–2.63 ppm .
Melting Points
  • Target Compound: Not reported, but analogs with phenyl and sulfonyl groups (e.g., ) melt between 235–277°C .
  • SI104 () : Yellow solid with unlisted melting point; similar flavone derivatives typically melt above 200°C .

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